molecular formula C17H17Cl2N3 B5911954 N-(2,4-dichlorobenzylidene)-4-phenyl-1-piperazinamine

N-(2,4-dichlorobenzylidene)-4-phenyl-1-piperazinamine

Cat. No. B5911954
M. Wt: 334.2 g/mol
InChI Key: BXEDFOONJQVRBD-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzylidene)-4-phenyl-1-piperazinamine, commonly referred to as DBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBP belongs to the class of piperazine derivatives and has been synthesized using various methods.

Scientific Research Applications

DBP has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. DBP has also been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic agent.

Mechanism of Action

The mechanism of action of DBP is not fully understood. However, studies have shown that DBP acts as an inhibitor of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. DBP has also been shown to interact with various receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
DBP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. DBP has also been shown to have antioxidant properties and to increase the levels of glutathione, an important antioxidant in the body.

Advantages and Limitations for Lab Experiments

DBP has several advantages for lab experiments. It is easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, DBP also has several limitations. It is relatively unstable and can degrade over time, making it difficult to store. DBP also has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for DBP research. One potential area of research is the development of new DBP derivatives with improved stability and solubility. Another area of research is the investigation of the potential use of DBP as a treatment for various neurological and psychiatric disorders. Finally, future research could focus on the development of new methods for synthesizing DBP and other piperazine derivatives.
Conclusion:
In conclusion, DBP is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties, and to interact with various receptors in the brain. DBP has several advantages for lab experiments, but also has limitations that need to be addressed. Future research could focus on the development of new DBP derivatives, investigation of its potential use in treating neurological and psychiatric disorders, and the development of new synthesis methods.

Synthesis Methods

DBP can be synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde and 4-phenyl-1-piperazinecarboxamide in the presence of a base. The reaction results in the formation of DBP as a yellow crystalline solid with a melting point of 215-217°C.

properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3/c18-15-7-6-14(17(19)12-15)13-20-22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12-13H,8-11H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEDFOONJQVRBD-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C\C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine

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